Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl-
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Overview
Description
Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core structure.
Methylation: The methyl groups are introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the quinoline ring can be replaced with other functional groups using reagents like sodium hydride or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium hydride, halogenating agents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the acetyl, chloro, and methyl groups.
1-Acetylquinoline: A derivative with only the acetyl group attached.
3-Chloroquinoline: A derivative with only the chlorine atom attached.
2,2,6-Trimethylquinoline: A derivative with only the methyl groups attached.
Uniqueness
Quinoline, 1-acetyl-3-chloro-1,2-dihydro-2,2,6-trimethyl- is unique due to the combination of functional groups attached to the quinoline core. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
828939-20-4 |
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Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
1-(3-chloro-2,2,6-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H16ClNO/c1-9-5-6-12-11(7-9)8-13(15)14(3,4)16(12)10(2)17/h5-8H,1-4H3 |
InChI Key |
VGXUXSJWLXAPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=C2)Cl)(C)C)C(=O)C |
Origin of Product |
United States |
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